Cas no 21948-10-7 (benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride)

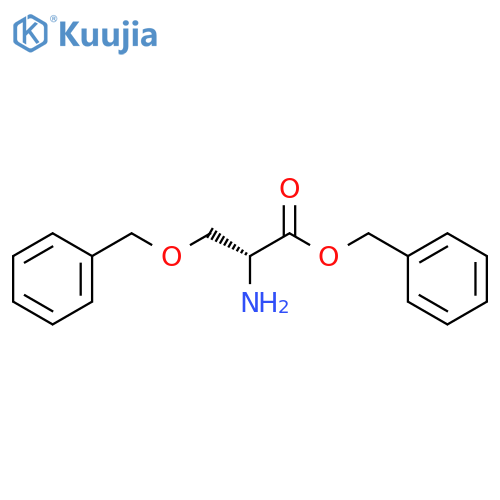

21948-10-7 structure

商品名:benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride

CAS番号:21948-10-7

MF:C17H20ClNO3

メガワット:321.798604011536

MDL:MFCD00035101

CID:254564

PubChem ID:14104115

benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride 化学的及び物理的性質

名前と識別子

-

- Serine,O-(phenylmethyl)-, phenylmethyl ester, hydrochloride (9CI)

- (R)-2-AMINO-3-BENZYLOXY-PROPIONIC ACID BENZYL ESTER

- O-BENZYL-(D)-SERINE

- O-BENZYL-(D)-SERINE BENZYL ESTER

- Benzyl O-benzyl-L-serinate

- L-serine, O-(phenylmethyl)-, phenylmethyl ester

- benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride

- EN300-260472

- AKOS026670554

- BGAVLJMLSSCOSD-UHFFFAOYSA-N

- CS-0215554

- O-benzyl-D,L-serine benzyl ester hydrochloride

- A4701

- 21948-10-7

- benzyl 2-amino-3-phenylmethoxypropanoate;hydrochloride

- Z2050017722

- BENZYL2-AMINO-3-(BENZYLOXY)PROPANOATEHYDROCHLORIDE

- SCHEMBL11024444

- o-Benzyl-dl-Serine Benzyl Ester HCl

- Benzyl O-benzyl-D-serinatehydrochloride

- BENZYL (2R)-2-AMINO-3-(BENZYLOXY)PROPANOATE HYDROCHLORIDE

- G44607

-

- MDL: MFCD00035101

- インチ: InChI=1S/C17H19NO3/c18-16(13-20-11-14-7-3-1-4-8-14)17(19)21-12-15-9-5-2-6-10-15/h1-10,16H,11-13,18H2/t16-/m1/s1

- InChIKey: ZYSSRDBCZVJBPQ-MRXNPFEDSA-N

- ほほえんだ: N[C@@H](C(OCC1C=CC=CC=1)=O)COCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 285.13657

- どういたいしつりょう: 285.136

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 8

- 複雑さ: 296

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.6Ų

じっけんとくせい

- 密度みつど: 1.158

- ふってん: 438.2°C at 760 mmHg

- フラッシュポイント: 181.5°C

- 屈折率: 1.573

- PSA: 61.55

benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-260472-0.25g |

benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride |

21948-10-7 | 95.0% | 0.25g |

$188.0 | 2025-03-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-281569-1 g |

O-Benzyl-(D)-serine benzyl ester, |

21948-10-7 | 1g |

¥2,858.00 | 2023-07-11 | ||

| Fluorochem | 011436-5g |

o-Benzyl-(D)-serine benzyl ester |

21948-10-7 | 97% | 5g |

£1426.00 | 2022-03-01 | |

| Enamine | EN300-260472-1g |

benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride |

21948-10-7 | 95% | 1g |

$470.0 | 2023-09-14 | |

| Enamine | EN300-260472-5g |

benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride |

21948-10-7 | 95% | 5g |

$1364.0 | 2023-09-14 | |

| Ambeed | A735938-1g |

Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride |

21948-10-7 | 95+% | 1g |

$381.0 | 2024-07-28 | |

| 1PlusChem | 1P00BDM0-2.5g |

O-BENZYL-(D)-SERINE BENZYL ESTER |

21948-10-7 | 95% | 2.5g |

$1197.00 | 2025-02-25 | |

| A2B Chem LLC | AF30056-10g |

O-Benzyl-(d)-serine benzyl ester |

21948-10-7 | 95% | 10g |

$2166.00 | 2024-04-20 | |

| A2B Chem LLC | AF30056-500mg |

O-Benzyl-(d)-serine benzyl ester |

21948-10-7 | 95% | 500mg |

$407.00 | 2024-04-20 | |

| A2B Chem LLC | AF30056-1g |

O-Benzyl-(d)-serine benzyl ester |

21948-10-7 | 95% | 1g |

$530.00 | 2024-04-20 |

benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride 関連文献

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

21948-10-7 (benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride) 関連製品

- 1738-72-3((S)-Benzyl 2-amino-3-hydroxypropanoate)

- 55895-87-9(2-AMINO-3-BENZYLOXY-PROPIONIC ACID METHYL ESTER)

- 4726-96-9(H-Ser(Bzl)-OH)

- 5445-44-3(O-Benzyl-DL-serine)

- 10433-52-0(O-Benzyl-D-serine)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:21948-10-7)benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride

清らかである:99%

はかる:1g

価格 ($):343.0